Iron;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(III) p-toluenesulfonate, also known as Iron(III) 4-methylbenzenesulfonate, is a chemical compound with the formula (CH₃C₆H₄SO₃)₃Fe · 6H₂O. It is a coordination complex where iron is in the +3 oxidation state, coordinated to three p-toluenesulfonate anions. This compound is commonly used as an oxidizing agent in various chemical reactions and has applications in materials science, particularly in the synthesis of conductive polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron(III) p-toluenesulfonate can be synthesized by reacting iron(III) chloride with p-toluenesulfonic acid in an aqueous medium. The reaction typically involves dissolving iron(III) chloride in water, followed by the addition of p-toluenesulfonic acid. The mixture is then heated to facilitate the reaction, resulting in the formation of Iron(III) p-toluenesulfonate hexahydrate .
Industrial Production Methods: In industrial settings, the production of Iron(III) p-toluenesulfonate often involves large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The product is then purified through crystallization and filtration processes to obtain the desired technical grade .
Chemical Reactions Analysis
Types of Reactions: Iron(III) p-toluenesulfonate primarily undergoes oxidation reactions due to its strong oxidizing properties. It is also involved in substitution reactions where the p-toluenesulfonate anion can be replaced by other ligands .
Common Reagents and Conditions:
Oxidation Reactions: Iron(III) p-toluenesulfonate is used as an oxidant in the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT) nanofilms by vapor phase polymerization.
Substitution Reactions: It can catalyze the acetylation of alcohols, phenols, and aldehydes under mild conditions.
Major Products:
Oxidation Products: Conductive polymers such as PEDOT.
Substitution Products: Acetylated alcohols, phenols, and aldehydes.
Scientific Research Applications
Iron(III) p-toluenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Iron(III) p-toluenesulfonate exerts its effects is primarily through its role as an oxidizing agent. It facilitates the transfer of electrons from other molecules, thereby oxidizing them. In the synthesis of conductive polymers, for example, Iron(III) p-toluenesulfonate oxidizes monomers, leading to polymerization and the formation of conductive films . The molecular targets and pathways involved include the oxidation of thiophene derivatives in the case of PEDOT synthesis .
Comparison with Similar Compounds
Iron(III) trifluoromethanesulfonate: Another strong oxidizing agent used in similar applications.
Iron(III) perchlorate: Used as an oxidant in various chemical reactions.
Ammonium iron(II) sulfate: Commonly used in redox reactions but has different oxidation states compared to Iron(III) p-toluenesulfonate.
Uniqueness: Iron(III) p-toluenesulfonate is unique due to its specific coordination with p-toluenesulfonate anions, which imparts distinct solubility and reactivity properties. Its ability to facilitate the synthesis of conductive polymers like PEDOT sets it apart from other iron-based oxidants .
Properties
Molecular Formula |
C7H8FeO3S |
---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
iron;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.Fe/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10); |
InChI Key |
LWLURCPMVVCCCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.